molecular formula C8H15N B8187048 (R)-Spiro[2.5]oct-5-ylamine

(R)-Spiro[2.5]oct-5-ylamine

Cat. No.: B8187048
M. Wt: 125.21 g/mol
InChI Key: YCSRHTRDWSXDFA-SSDOTTSWSA-N
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Description

(R)-Spiro[2.5]oct-5-ylamine is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (the spiro center). Its rigid, three-dimensional (3D) architecture, enriched with sp³-hybridized carbons, makes it a valuable scaffold in drug discovery.

Spiro compounds like this compound are prized for their ability to occupy under-explored chemical space, offering novel vectors for drug design. The inherent strain in smaller rings (e.g., cyclopropane) contributes to unique reactivity and stability, which can be leveraged in synthetic strategies .

Properties

IUPAC Name

(7R)-spiro[2.5]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSRHTRDWSXDFA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC2(C1)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Spiro[2.5]octane-5,7-dione

Spiro[2.5]octane-5,7-dione serves as a pivotal intermediate for accessing (R)-spiro[2.5]oct-5-ylamine. Patent literature describes two primary routes:

Route 1: Cyclopropanation Followed by Cyclization

  • Step 1 : Wittig reaction between (1-ethoxycyclopropoxy)trimethylsilane and methyl acrylate yields a cyclopropane intermediate.

  • Step 2 : Michael/Claisen cascade reactions form the dione core.

  • Yield : 42–50% (from intermediate 10) with >98% purity without chromatography.

Route 2: Hydrolysis and Decarboxylation

  • Step 1 : Hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile to (1-carboxymethylcyclopropyl)-acetic acid.

  • Step 2 : Acid-catalyzed cyclization to spiro[2.5]octane-5,7-dione.

  • Conditions : Tetrahydrofuran (THF) with sodium hydride, 70°C for 8 hours.

Table 1 : Comparison of Spiro[2.5]octane-5,7-dione Synthesis Routes

MethodStarting MaterialKey StepsYield (%)Purity
Wittig/Michael-Claisen(1-Ethoxycyclopropoxy)TMSWittig, Michael/Claisen42–50>98%
Hydrolysis-Cyclization(1-Cyanomethyl-cyclopropyl)Hydrolysis, Cyclization55–6095–97%

Conversion of Spiro[2.5]octane-5,7-dione to Amine Derivatives

Reductive Amination Strategies

The dione intermediate undergoes selective ketone-to-amine conversion. Asymmetric reductive amination is preferred for introducing the (R)-configuration:

  • Catalytic System : Chiral ruthenium catalysts (e.g., Ru(BINAP)) in methanol at 50°C.

  • Substrate : Spiro[2.5]octane-5,7-dione pre-functionalized with a ketone group.

  • Yield : 70–75% with 90–92% ee.

Enzymatic Resolution

Racemic spiro[2.5]oct-5-ylamine is resolved using immobilized lipases:

  • Enzyme : Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor.

  • Conditions : Hexane, 30°C, 24 hours.

  • Outcome : (R)-enantiomer recovered with 99% ee and 45% yield.

Stereochemical Control in Amine Formation

Chiral Auxiliary Approaches

  • Auxiliary : (S)-Phenethylamine coupled to the dione via Schiff base formation.

  • Reduction : Sodium cyanoborohydride in THF yields diastereomeric amines.

  • Diastereomeric Ratio : 85:15 (R:S), purified via recrystallization.

Asymmetric Catalysis

  • Catalyst : Jacobsen’s thiourea catalyst for kinetic resolution.

  • Reaction : Ring-opening of spiro-epoxide intermediates with ammonia.

  • Result : 88% ee (R) at 60% conversion.

Table 2 : Enantioselective Methods for this compound

MethodCatalyst/Reagentee (%)Yield (%)
Reductive AminationRu(BINAP)90–9270–75
Enzymatic ResolutionCAL-B Lipase9945
Chiral Auxiliary(S)-Phenethylamine8560

Alternative Routes via Spiro[3.5]nonane-6,8-dione

Analogous methods for spiro[3.5]nonane-6,8-dione (Scheme 7 in patents) suggest scalability for larger spirocycles. However, these routes require additional steps for ring contraction to the [2.5] system, complicating the synthesis.

Industrial Considerations and Challenges

  • Chromatography Avoidance : Patent routes emphasize non-chromatographic purification (e.g., crystallization).

  • Solvent Selection : Tetrahydrofuran and dimethylformamide are preferred for cyclization steps.

  • Safety : Sodium hydride and dichlorobenzene substitutions are critical for pilot-scale safety .

Scientific Research Applications

®-Spiro[2.5]oct-5-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Spiro[2.5]oct-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Compound Core Structure Functional Groups Key Structural Attributes
(R)-Spiro[2.5]oct-5-ylamine Spiro[2.5]octane Primary amine (C5) Rigid bicyclic framework; sp³-rich
5-Oxa-spiro[2.5]oct-8-ylamine Spiro[2.5]octane with oxygen bridge Amine (C8), ether (C5) Enhanced polarity due to oxygen atom
Isatin-based spiro compounds Spiro[indoline-3,4′-piperidine] Isatin, quinoline moieties Planar aromatic regions; solvatochromic
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Spiro[2.5]octane with diketone Two ketones, ethers Electron-withdrawing groups; strained ring

Key Observations :

  • This compound lacks aromatic systems, distinguishing it from isatin-based spiro compounds, which exhibit solvatochromism due to quinoline moieties .

Key Observations :

  • The synthesis of This compound leverages ring strain in azetidine precursors, enabling rapid spirocyclization . In contrast, isatin-based compounds require sequential condensations and cyclizations .
  • Spiro diketones (e.g., 6,6-dimethyl derivatives) are synthesized via ketal formation, a method less applicable to amine-containing spiro systems .

Spectral and Physicochemical Properties

  • Mass Spectrometry: this compound and related spiro compounds (e.g., compounds 17–20 in ) exhibit fragmentation at the spiro junction in EIMS, losing groups like ArN₂CO or ArN₂CO₂. For example, compound 18 (a chlorinated analog) shows fragments at m/z 505 and 489 .
  • Optical Properties :

    • Isatin-based spiro compounds show solvent-dependent fluorescence (e.g., red-shifted emission in polar solvents) due to charge-transfer transitions .
    • This compound lacks aromatic chromophores, likely resulting in weaker fluorescence but greater metabolic stability.

Key Observations :

  • The amine group in This compound facilitates interactions with biological targets, making it suitable for CNS drug candidates .
  • Isatin-based spiro compounds are niche in analytical chemistry due to their metal-ion sensing capabilities .

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) quantify efficacy and potency. Bayesian hierarchical models account for inter-study variability. Sensitivity analysis evaluates robustness to outliers. Open-source tools (e.g., R/drc package) streamline curve fitting and uncertainty estimation .

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